[2-(Benzyloxy)ethyl]phosphonic acid
Description
Significance of Phosphonic Acid Derivatives in Contemporary Chemical Sciences
Phosphonic acids and their derivatives are a versatile class of organophosphorus compounds that play a crucial role in numerous scientific and industrial fields. Their structural similarity to phosphates allows them to act as their mimics, leading to significant applications in medicinal chemistry. wikipedia.org For instance, they are used as enzyme inhibitors, with some derivatives developed as antiviral, antibacterial, and anticancer agents. Current time information in Richland County, US.researchgate.net Beyond medicine, phosphonic acids are integral to materials science, where they are used as linkers in the formation of metal-organic frameworks (MOFs) and for modifying surfaces. rsc.org Their ability to chelate metal ions also makes them valuable in industrial applications such as water treatment, where they act as scale and corrosion inhibitors. nih.gov
The carbon-phosphorus (C-P) bond in phosphonic acids is highly stable, contributing to their utility in various applications. The synthesis of these compounds is a key area of research, with methods like the Michaelis-Arbuzov and Michaelis-Becker reactions being fundamental for creating the C-P bond. rsc.org The dealkylation of dialkyl phosphonates, often under acidic conditions or using reagents like bromotrimethylsilane (B50905), is a common final step to yield the phosphonic acid. lookchem.com
Overview of [2-(Benzyloxy)ethyl]phosphonic Acid as a Central Research Target
This compound, with the chemical formula C9H13O4P, serves as a noteworthy subject of research primarily due to its potential as a synthetic intermediate and a building block for more complex molecules. The presence of the benzyloxyethyl group offers a handle for further chemical modifications, making it a valuable precursor in multi-step syntheses.
The synthesis of this compound typically proceeds through the preparation of its diethyl ester, diethyl [2-(benzyloxy)ethyl]phosphonate. This ester is commonly synthesized via the Michaelis-Arbuzov reaction, a robust method for forming carbon-phosphorus bonds. wikipedia.orgresearchgate.net In this reaction, 2-bromoethyl benzyl (B1604629) ether is reacted with triethyl phosphite (B83602), often at elevated temperatures, to yield the phosphonate (B1237965) ester. lookchem.com Subsequent hydrolysis of the diethyl ester, typically under acidic conditions, cleaves the ethyl groups to afford the final this compound. nih.gov
The properties of this compound are influenced by both the acidic phosphonic acid group and the benzyloxyethyl moiety. The phosphonic acid group imparts polarity and the ability to coordinate with metal ions, while the benzyl group introduces hydrophobicity and potential for further reactions such as hydrogenolysis to remove the benzyl protecting group.
Below are tables summarizing the key chemical identifiers and computed properties for this compound and its common precursor.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 62868-08-0 |
| Molecular Formula | C9H13O4P |
Table 2: Computed Physicochemical Properties of Diethyl [2-(benzyloxy)ethyl]phosphonate
| Property | Value |
|---|---|
| Molecular Weight | 272.26 g/mol |
| LogP | 3.47 |
| PSA (Polar Surface Area) | 54.57 Ų |
While extensive research focusing solely on the applications of this compound is not widely published, its role as an intermediate is implied in the broader context of synthesizing functionalized phosphonates for various research purposes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13O4P |
|---|---|
Molecular Weight |
216.17 g/mol |
IUPAC Name |
2-phenylmethoxyethylphosphonic acid |
InChI |
InChI=1S/C9H13O4P/c10-14(11,12)7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,10,11,12) |
InChI Key |
RYVYNGVGWJOPTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCP(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyloxy Ethyl Phosphonic Acid and Its Precursors
Strategies for Carbon-Phosphorus Bond Formation
The creation of the C-P bond is a cornerstone in the synthesis of phosphonates. Two prominent methods, the Michaelis-Arbuzov and Pudovik reactions, offer versatile pathways to achieve this transformation.
Triethyl Phosphite-Mediated Approaches
The Michaelis-Arbuzov reaction is a widely utilized method for the synthesis of phosphonates. wikipedia.orgjk-sci.com This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide, resulting in the formation of a dialkyl phosphonate (B1237965). wikipedia.orgorganic-chemistry.org The reaction proceeds via a nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes dealkylation, typically by the displaced halide ion, to yield the final phosphonate product. jk-sci.com
In the context of synthesizing precursors for [2-(Benzyloxy)ethyl]phosphonic acid, a key starting material would be a 2-(benzyloxy)ethyl halide. The reaction with triethyl phosphite would then directly install the diethyl phosphonate group. The general reactivity order for the alkyl halide is R-I > R-Br > R-Cl. jk-sci.com
A related and more direct one-flask procedure has been developed for the conversion of benzylic and allylic alcohols to their corresponding phosphonates using triethyl phosphite in the presence of zinc iodide (ZnI₂). nih.gov While not a direct synthesis of the target compound's immediate precursor, this method highlights the utility of triethyl phosphite in forming C-P bonds from alcohol precursors under specific conditions. nih.gov
Table 1: Michaelis-Arbuzov Reaction Parameters
| Reactants | Reagents | Conditions | Product |
| Alkyl Halide | Triethyl Phosphite | Heat (typically 120-160 °C) | Diethyl Phosphonate |
| Benzylic/Allylic Alcohol | Triethyl Phosphite, ZnI₂ | Reflux in THF or Toluene (B28343) | Diethyl Phosphonate |
Pudovik Reaction Applications in Phosphonate Synthesis
The Pudovik reaction provides an alternative strategy for the formation of carbon-phosphorus bonds, particularly for the synthesis of α-hydroxyphosphonates and their derivatives. researchgate.netnih.gov This reaction involves the addition of a dialkyl phosphite to a carbonyl compound, such as an aldehyde or ketone, and is often catalyzed by a base. nih.govresearchgate.net
For the synthesis of a precursor to this compound, one could envision a strategy starting with benzyloxyacetaldehyde. The Pudovik reaction with diethyl phosphite would yield diethyl (2-(benzyloxy)-1-hydroxyethyl)phosphonate. Subsequent deoxygenation of the hydroxyl group would be necessary to arrive at the desired carbon skeleton.
The scope of the Pudovik reaction has been extended to include the addition of dialkyl phosphites to imines, in what is known as the aza-Pudovik reaction, to generate α-aminophosphonates. beilstein-journals.org Lewis acids have also been employed to catalyze the Pudovik reaction, expanding its utility and substrate scope. beilstein-journals.orgd-nb.infonih.gov
Table 2: Pudovik Reaction Variants for C-P Bond Formation
| Substrate | Reagent | Catalyst | Product Type |
| Aldehyde/Ketone | Dialkyl Phosphite | Base (e.g., alcoholates) | α-Hydroxyphosphonate |
| Aldehyde/Ketone | Dialkyl Phosphite | Lewis Acid (e.g., Cu(OTf)₂) | α-Hydroxyphosphonate |
| Imine | Dialkyl Phosphite | Various | α-Aminophosphonate |
Benzyloxy Group Introduction Methods
The benzyloxy group serves as a common protecting group for alcohols in organic synthesis. Its introduction is a key step in the preparation of this compound precursors.
O-Benzylation of Hydroxy-Containing Precursors
The Williamson ether synthesis is a classic and highly effective method for the formation of ethers, including the introduction of a benzyl (B1604629) group onto a hydroxyl-containing precursor. wikipedia.org This reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming an ether linkage. wikipedia.orgmasterorganicchemistry.com
In the synthesis of a this compound precursor, a suitable starting material would be a dialkyl 2-hydroxyethylphosphonate. This alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. youtube.com The resulting alkoxide is then treated with benzyl bromide or benzyl chloride to yield the desired O-benzylated product, diethyl [2-(Benzyloxy)ethyl]phosphonate. wikipedia.org For the Williamson ether synthesis, primary alkyl halides are preferred to minimize competing elimination reactions. wikipedia.orglibretexts.org
Table 3: Williamson Ether Synthesis for O-Benzylation
| Substrate | Reagents | Mechanism | Product |
| Dialkyl 2-hydroxyethylphosphonate | 1. Strong Base (e.g., NaH) 2. Benzyl Halide (e.g., BnBr) | SN2 | Dialkyl [2-(Benzyloxy)ethyl]phosphonate |
Deprotection Strategies for Phosphonate Esters to Yield Phosphonic Acids
The final step in the synthesis of this compound is the removal of the alkyl groups from the phosphonate ester to unmask the phosphonic acid functionality.
Hydrolysis Under Acidic Conditions
A widely employed and robust method for the dealkylation of dialkyl phosphonates is hydrolysis under strong acidic conditions. beilstein-journals.org This transformation is typically achieved by refluxing the phosphonate ester with a concentrated aqueous solution of a strong acid, most commonly hydrochloric acid (HCl). beilstein-journals.orgresearchgate.net The reaction proceeds through a two-step hydrolysis mechanism. nih.gov
The harsh conditions of concentrated acid at elevated temperatures can be a limitation if other acid-sensitive functional groups are present in the molecule. tandfonline.comgoogle.com However, for many substrates, it is a straightforward and effective method. beilstein-journals.org The progress of the hydrolysis can be monitored by techniques such as ³¹P NMR spectroscopy. nih.gov An alternative to conventional heating is the use of microwave irradiation, which can significantly reduce reaction times. rsc.org
Table 4: Acidic Hydrolysis of Diethyl Phosphonates
| Substrate | Reagent | Conditions | Product |
| Diethyl [2-(Benzyloxy)ethyl]phosphonate | Concentrated Hydrochloric Acid | Reflux | This compound |
Hydrogenolysis of Benzyl Protecting Groups
Hydrogenolysis is a widely employed method for the deprotection of benzyl groups, including benzyl esters of phosphonic acids. This method offers mild reaction conditions and often results in high yields of the desired phosphonic acid. The process involves the cleavage of the carbon-oxygen bond by catalytic hydrogenation.
The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. chemicalforums.com The choice of solvent is crucial and can influence the reaction rate and outcome. Protic solvents like ethanol are commonly used. chemicalforums.com In some cases, the addition of a small amount of acid, such as acetic acid, can accelerate the debenzylation of benzyl esters.
Catalytic transfer hydrogenation provides an alternative to using hydrogen gas, which can be advantageous for safety and practical reasons, especially on a larger scale. zenodo.orgmdma.cherowid.org In this variation, a hydrogen donor, such as ammonium formate or 1,4-cyclohexadiene, is used in the presence of a palladium catalyst. zenodo.orgmdma.cherowid.org This method avoids the need for specialized high-pressure hydrogenation equipment. zenodo.orgerowid.org
The hydrogenolysis of dibenzyl phosphonates is an effective way to obtain the corresponding phosphonic acids. beilstein-journals.org The reaction proceeds via the cleavage of the benzyl-oxygen bond, releasing toluene as a byproduct.
Table 1: Conditions for Hydrogenolytic Deprotection of Benzyl Phosphonates
| Catalyst | Hydrogen Source | Solvent | Temperature | Notable Features |
|---|---|---|---|---|
| 10% Pd/C | H₂ (gas) | Ethanol | Room Temperature | Standard and widely used method. chemicalforums.com |
| 10% Pd/C | Ammonium Formate | Methanol (B129727) | Room Temperature | Convenient alternative to H₂ gas; reaction is often rapid. zenodo.orgmdma.ch |
| Pd(OH)₂/C (Pearlman's catalyst) | H₂ (balloon) | Various | Room Temperature | Effective for more challenging debenzylations. chemicalforums.com |
Trimethylsilyl Bromide (TMSBr) Mediated Deprotection
The deprotection of dialkyl phosphonates to their corresponding phosphonic acids can be efficiently achieved using trimethylsilyl bromide (TMSBr). This method, often referred to as the McKenna reaction, is particularly useful when other functional groups in the molecule are sensitive to the conditions of acidic or basic hydrolysis. beilstein-journals.orgnih.govd-nb.info The reaction proceeds under mild, non-aqueous conditions. beilstein-journals.orgnih.gov
The process involves a two-step sequence. First, the dialkyl phosphonate reacts with at least two equivalents of TMSBr to form a bis(trimethylsilyl) phosphonate intermediate. beilstein-journals.org This transformation is driven by the formation of a stable silicon-oxygen bond. The alkyl groups from the phosphonate ester are converted into the corresponding alkyl bromides. In the second step, the bis(trimethylsilyl) intermediate is readily hydrolyzed by the addition of water or an alcohol, such as methanol, to yield the final phosphonic acid. beilstein-journals.orgresearchgate.net
The reactivity of trimethylsilyl halides in this dealkylation follows the order TMSI > TMSBr > TMSCl, with TMSCl being significantly less reactive. researchgate.netresearchgate.net The reaction is typically carried out in an aprotic solvent like dichloromethane or acetonitrile. nih.gov While the reaction is generally high-yielding, potential side reactions should be considered, such as the cleavage of other acid-labile protecting groups if the workup is not carefully controlled. d-nb.info
Table 2: TMSBr-Mediated Deprotection of Dialkyl Phosphonates
| Substrate Type | Reagent | Solvent | Reaction Conditions | Key Intermediate |
|---|---|---|---|---|
| Diethyl phosphonate | TMSBr (≥ 2 eq.) | Dichloromethane or Acetonitrile | Room temperature or gentle heating | Bis(trimethylsilyl) phosphonate |
| Dimethyl phosphonate | TMSBr (≥ 2 eq.) | Dichloromethane or Acetonitrile | Room temperature | Bis(trimethylsilyl) phosphonate |
Stereoselective Synthesis Approaches for Related Benzyloxy-Containing Propionates and Aldehydes
The synthesis of enantiomerically pure compounds is of significant interest, and stereoselective methods can be applied to produce chiral precursors to this compound analogues. Key chiral building blocks include benzyloxy-containing propionates and aldehydes.
One common strategy for the asymmetric synthesis of these precursors is to start from a readily available chiral molecule, such as (S)- or (R)-ethyl lactate. The hydroxyl group of ethyl lactate can be protected as a benzyl ether, for instance, by using benzyl bromide in the presence of a base. The resulting (S)- or (R)-ethyl 2-(benzyloxy)propanoate can then be further manipulated.
For the synthesis of chiral aldehydes like (S)-2-(benzyloxy)propanal, the ester functionality of the protected lactate can be reduced. This reduction must be carefully controlled to avoid over-reduction to the alcohol. The use of reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures is a common method for this transformation. The resulting chiral aldehyde is a valuable intermediate for various carbon-carbon bond-forming reactions.
Another approach to stereoselective synthesis involves the use of chiral auxiliaries. For example, an achiral propionate can be attached to a chiral auxiliary, and the subsequent alkylation or other modification can be directed by the auxiliary to produce a single stereoisomer. After the desired stereocenter is created, the auxiliary is cleaved to give the enantiomerically enriched product.
Considerations for Scalable Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process for this compound presents several challenges that need to be addressed to ensure safety, efficiency, and economic viability.
Reagent Selection and Handling: The choice of reagents becomes critical on a larger scale. For instance, while TMSBr is effective for deprotection, it is corrosive and reacts with moisture to release HBr gas. d-nb.info Handling large quantities of such reagents requires specialized equipment and stringent safety protocols. The use of catalytic transfer hydrogenation instead of hydrogen gas for debenzylation can mitigate the risks associated with handling a flammable and potentially explosive gas under pressure.
Process Safety: The potential for exothermic reactions must be carefully evaluated. For example, the hydrolysis of the bis(trimethylsilyl) phosphonate intermediate can be exothermic. Adequate cooling and monitoring are necessary to control the reaction temperature and prevent runaways. A thorough process hazard analysis (PHA) should be conducted to identify and mitigate potential risks. arkema.com This includes considering the thermal stability of all reactants, intermediates, and products.
Workup and Purification: The workup and purification procedures need to be scalable. Extractions and chromatographic purifications that are straightforward in the lab can be cumbersome and expensive on an industrial scale. Crystallization is often a preferred method for purification on a large scale as it can be more cost-effective and efficient. The high polarity of phosphonic acids can sometimes make their extraction and purification challenging. d-nb.info
Waste Management: Large-scale synthesis generates significant amounts of waste that must be managed responsibly. arkema.com Solvents should be chosen with consideration for their environmental impact and potential for recycling. The byproducts of the reaction, such as toluene from hydrogenolysis or alkyl bromides from TMSBr deprotection, must be disposed of in an environmentally sound manner. arkema.com
Regulatory Compliance: The entire manufacturing process must comply with relevant health, safety, and environmental regulations. industrialchemicals.gov.au This includes proper documentation of the process, quality control of the final product, and adherence to good manufacturing practices (GMP) if the compound is intended for pharmaceutical use.
Chemical Reactivity and Transformations of 2 Benzyloxy Ethyl Phosphonic Acid
Oxidation Reactions of the Carbon Backbone
The carbon backbone of [2-(Benzyloxy)ethyl]phosphonic acid, specifically the benzylic position, is susceptible to oxidation. While direct oxidation studies on this specific molecule are not extensively reported, the oxidation of benzylic ethers is a well-established transformation in organic chemistry.
One common method for the oxidative cleavage of benzylic ethers involves the use of reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate. organic-chemistry.org This reagent can oxidize benzylic ethers to yield aromatic aldehydes and alcohols. organic-chemistry.org In the context of this compound, this could potentially lead to the formation of benzaldehyde (B42025) and a 2-hydroxyethylphosphonic acid derivative.
Another approach involves visible-light-promoted oxidation. This method can convert alkyl benzyl (B1604629) ethers into alkyl esters or alcohols through a radical chain reaction involving the homolytic cleavage of the O-α-sp³ C-H bond. organic-chemistry.org Applying this to this compound could result in cleavage of the benzyl group.
It is important to note that the presence of the phosphonic acid group might influence the course of these oxidation reactions. The acidic nature of the phosphonic acid could potentially interact with the oxidizing agents or intermediates, possibly leading to different reaction pathways or requiring specific reaction conditions.
A summary of potential oxidation reactions is presented in the table below.
| Oxidizing Agent | Potential Products | Reference |
| 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate | Benzaldehyde and a (2-hydroxyethyl)phosphonic acid derivative | organic-chemistry.org |
| Visible light photocatalysis | Cleavage of the benzyl group, potentially leading to toluene (B28343) and a phosphonate (B1237965) derivative | organic-chemistry.org |
Reactions Involving the Phosphonic Acid Moiety
The phosphonic acid group is a key functional handle in this compound, allowing for a variety of transformations. These reactions are crucial for incorporating this molecule into larger structures or for modifying its properties.
Esterification: The phosphonic acid can be converted to its corresponding phosphonate esters. This is a common transformation used to modify the solubility and reactivity of the molecule. For instance, reaction with alcohols in the presence of a suitable coupling agent can yield dialkyl or diaryl phosphonates. The synthesis of phosphonate esters from phosphonic acids is a fundamental reaction in organophosphorus chemistry. beilstein-journals.org
Conversion to Phosphonyl Chlorides: The phosphonic acid can be converted to the more reactive phosphonyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This transformation provides a versatile intermediate for the synthesis of phosphonamides and other derivatives.
Salt Formation: As an acid, this compound readily reacts with bases to form salts. For example, treatment with sodium hydroxide (B78521) would yield the corresponding disodium (B8443419) salt. nih.gov The formation of salts can be useful for purification or for applications where ionic interactions are desired.
Coordination to Metal Centers: The phosphonic acid moiety is known to be an excellent ligand for coordinating with metal ions. This property is widely exploited in the development of metal-organic frameworks (MOFs) and for surface functionalization. beilstein-journals.org While specific studies with this compound might be limited, the general reactivity pattern of phosphonic acids suggests its potential use in these areas.
The following table summarizes key reactions of the phosphonic acid moiety.
| Reagent(s) | Product Type | General Significance | Reference(s) |
| Alcohol, Coupling Agent | Phosphonate Ester | Modifies solubility and reactivity, serves as a protecting group for the phosphonic acid. | beilstein-journals.org |
| Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Phosphonyl Chloride | Highly reactive intermediate for the synthesis of phosphonamides, esters, etc. | |
| Base (e.g., NaOH) | Phosphonate Salt | Useful for purification, altering physical properties, and in biological applications. | nih.gov |
| Metal Ions | Metal-Phosphonate Complex | Applications in materials science (e.g., MOFs) and surface modification. | beilstein-journals.org |
Cleavage and Modification of the Benzyloxy Ether Linkage
The benzyloxy group in this compound often serves as a protecting group for the hydroxyl function. Its removal (debenzylation) is a critical step in many synthetic sequences.
Catalytic Hydrogenolysis: The most common and generally mildest method for cleaving benzyl ethers is catalytic hydrogenolysis. organic-chemistry.org This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The reaction cleaves the C-O bond of the ether, yielding toluene and the deprotected alcohol, in this case, (2-hydroxyethyl)phosphonic acid. This method is highly efficient and chemoselective, often leaving other functional groups intact. nih.gov
Acid-Catalyzed Cleavage: Strong acids can also be used to cleave benzyl ethers, although this method is less common due to its harshness and potential for side reactions with other acid-sensitive functional groups. organic-chemistry.org
Oxidative Cleavage: As mentioned in Section 3.1, oxidative methods can also lead to the cleavage of the benzyl ether linkage. Reagents like dichlorodicyanoquinone (DDQ) are particularly effective for cleaving p-methoxybenzyl (PMB) ethers, but can also cleave simple benzyl ethers, sometimes with lower efficiency. nih.gov The reactivity can be influenced by neighboring functional groups. nih.gov
Lewis Acid-Mediated Cleavage: Certain Lewis acids, such as tin(IV) chloride (SnCl₄), have been shown to selectively cleave benzyl esters. dal.ca While the primary application is for esters, some Lewis acids can also effect the cleavage of benzyl ethers, though selectivity can be an issue. dal.ca
The table below outlines common methods for the cleavage of the benzyloxy ether linkage.
| Method | Reagents/Conditions | Products | Key Features | Reference(s) |
| Catalytic Hydrogenolysis | H₂, Pd/C | (2-Hydroxyethyl)phosphonic acid and Toluene | Mild, highly selective, and widely applicable. | organic-chemistry.org, nih.gov |
| Acid-Catalyzed Cleavage | Strong Acid (e.g., HBr, HI) | (2-Hydroxyethyl)phosphonic acid and Benzyl Halide | Harsh conditions, may affect other functional groups. | organic-chemistry.org |
| Oxidative Cleavage | Dichlorodicyanoquinone (DDQ) | (2-Hydroxyethyl)phosphonic acid derivative and Benzaldehyde | Can be selective, especially for activated benzyl ethers. | nih.gov |
| Lewis Acid-Mediated Cleavage | Lewis Acid (e.g., SnCl₄, BCl₃) | (2-Hydroxyethyl)phosphonic acid and byproducts | Selectivity can be an issue with other functional groups. | dal.ca |
Synthesis and Functionalization of 2 Benzyloxy Ethyl Phosphonic Acid Derivatives and Analogues
Phosphonate (B1237965) Esters and Their Preparations
Phosphonate esters are crucial intermediates in organophosphorus chemistry, notably in reactions like the Wadsworth-Emmons olefination. frontiersin.org The synthesis of these esters from [2-(Benzyloxy)ethyl]phosphonic acid can be approached through several established methods.
The preparation of dialkyl and diaryl phosphonates from a suitable precursor, such as [2-(benzyloxy)ethyl] halide, typically involves nucleophilic substitution reactions.
Michaelis-Arbuzov and Michaelis-Becker Reactions: These are conventional methods for forming carbon-phosphorus bonds. frontiersin.org The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. The Michaelis-Becker reaction uses a dialkyl phosphite and a base to form a phosphonate anion, which then reacts with an alkyl halide. organic-chemistry.org However, these methods can suffer from drawbacks such as requiring harsh conditions and sometimes resulting in complex product mixtures. frontiersin.orgorganic-chemistry.org
Palladium-Catalyzed Cross-Coupling: Modern approaches offer milder and more efficient alternatives. Palladium(0)-catalyzed cross-coupling reactions between H-phosphonate diesters and benzyl (B1604629) halides have been developed as a highly effective method for synthesizing benzylphosphonate diesters. organic-chemistry.orgresearchgate.net This protocol often utilizes a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a supporting ligand such as Xantphos, proceeding under mild conditions with high yields. organic-chemistry.orgresearchgate.net This method is applicable to a variety of benzyl halides and H-phosphonate diesters, suggesting its utility for synthesizing dialkyl [2-(benzyloxy)ethyl]phosphonates. organic-chemistry.org
Sustainable Protocols: Green chemistry approaches have also been explored. One such method employs a KI/K₂CO₃ catalytic system in polyethylene (B3416737) glycol (PEG-400) as a benign solvent for the reaction of benzyl halides with dialkyl phosphites. frontiersin.org This reaction proceeds smoothly at room temperature, avoiding the need for volatile organic solvents and reactive metals. frontiersin.org
Table 1: Selected Synthetic Methods for Dialkyl Benzylphosphonates
| Method | Key Reagents & Catalysts | Conditions | Advantages | Source(s) |
|---|---|---|---|---|
| Michaelis-Arbuzov | Trialkyl phosphite, Alkyl halide | Heat | Conventional, well-established | frontiersin.org |
| Michaelis-Becker | Dialkyl phosphite, Base, Alkyl halide | Varies | Uses readily available phosphites | organic-chemistry.org |
| Pd-Catalyzed Coupling | H-phosphonate diester, Benzyl halide, Pd(0) catalyst (e.g., Pd(OAc)₂/Xantphos) | Mild (e.g., room temp.) | High efficiency and yield, mild conditions | organic-chemistry.orgresearchgate.net |
| PEG/KI System | Dialkyl phosphite, Benzyl halide, K₂CO₃, KI, PEG-400 | Room Temperature | Environmentally benign, high yield | frontiersin.org |
Phosphonic acid monoesters and diesters are both synthetically valuable. Diesters are often the direct products of the reactions described above. Monoesters can be prepared either by the controlled hydrolysis of diesters or through direct synthesis.
The hydrolysis of dialkyl phosphonates is a common route to access monoesters and the free phosphonic acid. researchgate.net Reagents like bromotrimethylsilane (B50905) (TMSBr) followed by alcoholysis (the McKenna procedure) provide a mild and efficient method for dealkylation of dialkyl phosphonates to yield the corresponding phosphonic acids. beilstein-journals.org Selective hydrolysis to obtain the monoester can be more challenging but is achievable under controlled conditions. For instance, mono-hydrolyzed phosphonates can sometimes be obtained when a monoalkyl-monobenzyl phosphonate is subjected to hydrogenolysis. beilstein-journals.org The synthesis of monoesters of ethylphosphonic acid has been carried out for analytical studies, highlighting their importance as stable degradation markers for certain compounds. nih.gov
Functionalized Analogues with Modified Alkyl Chains
Modifying the ethyl chain of this compound can lead to analogues with tailored properties. Research into acyclic nucleoside phosphonates (ANPs) has demonstrated that introducing substituents on the aliphatic chain connecting the nucleobase and the phosphonate group can have a profound impact on biological activity. nih.gov
For example, a series of ANPs with a 2-(2-phosphonoethoxy)ethyl (PEE) side chain—a close analogue to the [2-(benzyloxy)ethyl] moiety—were synthesized with various substituents (e.g., methyl, ethyl, benzyl) in the β-position relative to the phosphonate group. nih.gov The synthesis involved the reduction of ethyl (alkoxy)acetate derivatives to obtain hydroxy intermediates, which already contained the crucial ether bond. nih.gov While the parent, unbranched PEE-ANPs were inactive, the introduction of these small alkyl or benzyl groups led to compounds with significant antiviral activity. nih.gov This demonstrates that functionalization of the alkyl chain is a viable strategy for modulating the biological profiles of this compound analogues.
Biologically Relevant Derivatives
The this compound scaffold is a component of several classes of biologically significant molecules, where the phosphonate group mimics a phosphate (B84403) or carboxylate group.
Acyclic nucleoside phosphonates (ANPs) are a class of potent antiviral agents discovered in the 1980s. uochb.cz Compounds like tenofovir, adefovir, and cidofovir (B1669016) have revolutionized the treatment of HIV and other viral infections. uochb.czinfectiologyjournal.com These molecules are metabolically stable analogues of nucleotides. uochb.cz
The synthesis of novel ANPs is an active area of research. A study on ANPs with a branched 2-(2-phosphonoethoxy)ethyl (PEE) chain revealed that structural modifications significantly influence antiviral activity. nih.gov A series of purine (B94841) and pyrimidine (B1678525) derivatives were prepared, and it was found that the combination of an adenine (B156593) base and a methyl group on the PEE chain was crucial for pronounced antiviral effects against viruses like HSV-1, HSV-2, VZV, and CMV. nih.govnih.gov The unsubstituted parent compounds, in contrast, were inactive. nih.govnih.gov This highlights the specific structural requirements for activity and suggests that derivatives of this compound could be incorporated into ANP structures to explore new antiviral agents.
Phosphonopeptides are peptide mimetics where a phosphonic acid group replaces a carboxylic acid group, or a phosphonate linkage replaces a peptide bond. nih.govbeilstein-journals.org These analogues often act as potent enzyme inhibitors by mimicking the transition state of substrate hydrolysis or by binding tightly to the active site. nih.govgjesr.com
α-Aminoalkylphosphonates: These compounds are structural analogues of α-amino acids and are key components of many biologically active molecules, including enzyme inhibitors and antibiotics. gjesr.com A primary route to their synthesis is the Kabachnik-Fields reaction, a one-pot condensation of an aldehyde, an amine, and a dialkyl phosphite. gjesr.com Further investigation into α-aminobenzylphosphonic acids has led to the discovery of highly potent inhibitors of human prostatic acid phosphatase. nih.gov The enhanced potency is attributed to favorable interactions with the enzyme's phosphate-binding region and the hydrophobic moieties of the structure. nih.gov
Phosphonopeptide Analogues: These are peptides containing a phosphonic acid moiety, often at the C-terminus. nih.govconsensus.app They are investigated for their potential as antibacterial agents and enzyme inhibitors. nih.gov For instance, alafosfalin, a phosphonodipeptide, acts as a potent inhibitor of alanine (B10760859) racemase. nih.gov The synthesis of phosphonopeptides typically involves standard peptide coupling methods, where an amino-protected phosphonic acid (or its ester) is coupled with an amino acid or peptide fragment. nih.gov The resulting phosphonopeptide diesters can then be deprotected to yield the final phosphonopeptide with a free phosphonic acid group. nih.gov The [2-(benzyloxy)ethyl]phosphonate structure could be incorporated into such synthetic schemes to generate novel phosphonopeptide analogues for biological screening.
Table 2: Biologically Relevant Derivatives and Analogues
| Derivative Class | Structural Feature | Biological Relevance | Source(s) |
|---|---|---|---|
| Acyclic Nucleoside Phosphonates (ANPs) | Phosphonate linked to an acyclic chain and a nucleobase. | Potent antiviral agents (e.g., anti-HIV, anti-HSV). | nih.govuochb.czinfectiologyjournal.com |
| α-Aminoalkylphosphonates | Phosphonate group attached to a carbon bearing an amino group. | Enzyme inhibitors (e.g., prostatic acid phosphatase), antibiotic precursors. | gjesr.comnih.gov |
| Phosphonopeptides | Peptide mimetics with a phosphonate replacing a carboxylate or peptide bond. | Enzyme inhibitors (e.g., alanine racemase), antibacterial agents. | nih.govnih.gov |
Phosphonate Analogues of Established Small Molecules
The structural and electronic similarity of the phosphonate group to the phosphate and carboxylate moieties has made phosphonic acids valuable tools in medicinal chemistry. They are often employed as isosteric replacements to mimic the transition states of enzymatic reactions, leading to the development of potent enzyme inhibitors. gjesr.comnih.gov The synthesis of phosphonate analogues of biologically active peptides, for instance, has been a successful strategy for creating compounds with therapeutic potential. beilstein-journals.org
The general approach involves incorporating a phosphonate group in place of a carboxylic acid or phosphate group in a known small molecule. Derivatives of this compound can be utilized in this context. The synthesis often begins with the creation of a suitable phosphonate ester, such as a dimethyl or diethyl phosphonate. These esters can be prepared through various established methods, including the Michaelis-Arbuzov or Michaelis-Becker reactions. nih.govfrontiersin.org
For example, a common synthetic route to produce phosphonate esters is the reaction of an appropriate halide with a trialkyl phosphite. frontiersin.orgrsc.org An alternative, sustainable method involves a catalytic system of potassium iodide (KI) and potassium carbonate (K₂CO₃) in polyethylene glycol (PEG-400) to synthesize benzyl phosphonates from benzyl halides at room temperature, achieving high yields. nih.govfrontiersin.org
Once the phosphonate ester is incorporated into the target molecule, the alkyl or benzyl protecting groups must be removed to yield the active phosphonic acid. A widely used method for this dealkylation is the McKenna reaction, which employs bromotrimethylsilane (TMSBr) followed by treatment with methanol (B129727) or water. beilstein-journals.orgnih.gov This procedure is valued for its mild conditions, which preserve other sensitive functional groups within the molecule. beilstein-journals.orgnih.gov
The table below summarizes a typical reaction for the synthesis of benzyl phosphonates, which are precursors to the final phosphonic acids.
| Reactants | Catalyst/Solvent | Conditions | Product | Yield |
| Benzyl Halide, Dialkyl Phosphite | KI/K₂CO₃ in PEG-400 | Room Temperature, 6h | Benzyl Phosphonate | Good to Excellent nih.gov |
Chiral Phosphonic Acid Derivatives
Chirality is a critical feature of many biologically active molecules. Consequently, the development of methods for the asymmetric synthesis of phosphonic acid derivatives is of significant interest. Chiral phosphonic acids can be prepared through several strategies, including the use of chiral catalysts or the resolution of racemic mixtures.
Chiral phosphoric acids, derived from structures like BINOL (1,1'-bi-2-naphthol) or SPINOL (1,1′-spirobiindane-7,7′-diol), have emerged as powerful Brønsted acid catalysts for a wide range of asymmetric reactions. researchgate.net These catalysts can be employed in the kinetic resolution of racemic alcohols that contain a phosphonate moiety, allowing for the separation of enantiomers with high selectivity. researchgate.net For instance, the intramolecular cyclization of 2-amido benzyl alcohols has been achieved with high enantioselectivity using such catalysts. researchgate.net
While direct asymmetric synthesis of a molecule like this compound is not the primary focus, derivatives can be synthesized to be chiral. For example, a chiral center can be introduced on the carbon atom adjacent to the phosphorus atom (the α-carbon). The synthesis of α-aminophosphonates, which are structural analogues of α-amino acids, has received considerable attention due to their biological activities. gjesr.com
Another approach involves the chemo-enzymatic synthesis of chiral precursors that can be converted into phosphonic acids. Lipases, for example, can be used for highly selective reactions to produce chiral intermediates like epoxides, which can then be used in further synthetic steps to build chiral phosphonic acid derivatives. mdpi.com
Derivatives for Advanced Materials and Surface Chemistry
The ability of phosphonic acids to form strong, hydrolytically stable bonds with metal oxide surfaces makes them ideal candidates for surface modification. d-nb.infomdpi.com Derivatives of this compound are particularly useful in this domain for creating functional coatings and advanced copolymer materials.
Phosphonated Dendrons and Related Structures for Surface Coatings
Dendrons are well-defined, branched molecular architectures that can be functionalized with surface-active groups. When these groups are phosphonic acids, the resulting phosphonated dendrons can self-assemble on metal oxide surfaces, such as iron oxide or aluminum oxide, to form dense, highly organized organic coatings. rsc.orgmdpi.com These self-assembled monolayers (SAMs) can alter the surface properties, providing corrosion resistance, improved adhesion, or biocompatibility. mdpi.com
A key synthetic step is the preparation of a protected phosphonate ester, which is later converted to the active phosphonic acid. For example, a synthetic sequence can involve the reduction of an ester function, conversion of the resulting alcohol to a benzyl chloride, and subsequent reaction with triethyl phosphite in an Arbuzov reaction to yield the diethyl phosphonate ester. rsc.org The final step involves the deprotection of the phosphonate ester using TMSBr (McKenna's method) to expose the phosphonic acid headgroup, which can then bind to the surface. rsc.org The benzyloxy group in a precursor like this compound would typically be removed via hydrogenolysis. rsc.org
The table below outlines a representative synthesis for a phosphonated building block used in dendron construction.
| Step | Starting Material | Reagents | Product | Yield |
| 1 | Benzylic Alcohol | SOCl₂ | Benzyl Chloride | 70% rsc.org |
| 2 | Benzyl Chloride | P(OEt)₃ | Diethyl Phosphonate | 85% rsc.org |
| 3 | Diethyl Phosphonate | TMSBr, then MeOH | Phosphonic Acid | 93% rsc.org |
The phosphonic acid group serves as a strong anchor to the metal oxide surface, forming stable M-O-P bonds. d-nb.info The dendritic structure allows for the creation of a robust and well-ordered organic layer, with the potential to introduce other functionalities at the periphery of the dendron.
Poly(ethylene alkyl phosphonate) Copolymers
Poly(ethylene alkyl phosphonate)s represent a class of functional polymers that combine the properties of a polyethylene backbone with the chemical versatility of phosphonate side chains. The synthesis of such copolymers can be challenging due to the inert nature of ethylene (B1197577). However, modern polymer chemistry offers innovative routes, such as post-polymerization modification or the direct copolymerization of ethylene with functional monomers. researchgate.net
One advanced method involves the synthesis of a precursor polymer, such as a poly[N-(acryloyloxy)phthalimide] copolymer, via reversible-deactivation radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer). researchgate.net This precursor can then undergo a thermally or photochemically induced decarboxylation to generate a polyethylene backbone. researchgate.net
Alternatively, controlled radical copolymerization, such as cobalt-mediated radical polymerization (CMRP), allows for the direct incorporation of functional monomers alongside ethylene. researchgate.net A monomer derived from this compound, for example, could be designed to participate in such a copolymerization. The resulting copolymer would feature pendant benzyloxyethyl phosphonate groups. These groups could then be deprotected to yield poly(ethylene alkyl phosphonic acid) copolymers.
These functional copolymers are of interest for applications where the properties of polyethylene (e.g., durability, chemical resistance) need to be combined with the adhesive or chelating properties of phosphonic acids. This could include applications as adhesion promoters in multi-layer materials or as functional additives in polymer blends.
Mechanistic Investigations and Structure Activity Relationship Sar Studies
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of [2-(Benzyloxy)ethyl]phosphonic acid typically proceeds through the formation of a phosphonate (B1237965) ester intermediate, most commonly via the Michaelis-Arbuzov or Michaelis-Becker reactions, followed by hydrolysis to the free phosphonic acid.
The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds. For the synthesis of a precursor to this compound, such as diethyl [2-(benzyloxy)ethyl]phosphonate, the reaction would involve the treatment of a trialkyl phosphite (B83602), like triethyl phosphite, with 2-(benzyloxy)ethyl halide (e.g., bromide or iodide). The mechanism is initiated by the nucleophilic attack of the phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide, leading to the formation of a phosphonium (B103445) salt intermediate. In a subsequent step, the displaced halide ion attacks one of the ethyl groups of the phosphonium salt in an SN2 reaction, yielding the desired diethyl [2-(benzyloxy)ethyl]phosphonate and an ethyl halide as a byproduct.
The Michaelis-Becker reaction offers an alternative pathway. This method involves the reaction of a dialkyl phosphite, such as diethyl phosphite, with a strong base to generate a phosphonate anion. This anion then acts as a nucleophile, displacing a halide from an appropriate alkyl halide, in this case, 2-(benzyloxy)ethyl halide. While often requiring milder conditions than the Michaelis-Arbuzov reaction, the Michaelis-Becker reaction can sometimes be complicated by side reactions, depending on the reactivity of the substrates.
The final step in the synthesis is the hydrolysis of the phosphonate ester to yield this compound. This is typically achieved by treatment with a strong acid, such as concentrated hydrochloric acid, or through a two-step procedure involving reaction with bromotrimethylsilane (B50905) followed by methanolysis. The acidic hydrolysis proceeds via protonation of the phosphoryl oxygen, followed by either an SN1 or SN2 mechanism depending on the nature of the alkyl groups on the ester.
Table 1: Illustrative Reaction Conditions for Michaelis-Arbuzov Synthesis of a Phosphonate Ester
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) |
| Triethyl phosphite | 2-(Benzyloxy)ethyl bromide | Toluene (B28343) | 110-120 | 6-12 |
| Trimethyl phosphite | 2-(Benzyloxy)ethyl iodide | Acetonitrile | 80-90 | 8-16 |
Note: This table is illustrative and based on general conditions for the Michaelis-Arbuzov reaction. Specific conditions for the synthesis of diethyl [2-(benzyloxy)ethyl]phosphonate may vary.
Mechanistic Insights into Biological Interactions
Phosphonic acids are well-recognized for their ability to interact with biological systems, primarily due to their structural similarity to phosphates. This allows them to act as mimics of natural substrates or transition states of enzymatic reactions.
Modulation of Enzyme Mechanisms
This compound, like other phosphonates, is expected to function as an enzyme inhibitor. The phosphonate group is a key feature, as it can exist in a dianionic state at physiological pH, enabling it to chelate metal ions in the active sites of metalloenzymes or to form strong hydrogen bonds with amino acid residues. The benzyloxyethyl group provides a hydrophobic component that can interact with nonpolar pockets within the enzyme's active site, contributing to the binding affinity and selectivity.
For instance, phosphonate-containing compounds have been shown to inhibit various enzymes, including phosphatases, proteases, and phosphodiesterases. The mechanism of inhibition often involves the phosphonate group directly interacting with the catalytic machinery of the enzyme, thereby blocking the binding of the natural substrate or preventing the catalytic steps from occurring.
Role as Transition State Analogues
A significant aspect of the biological activity of phosphonates is their ability to act as transition state analogues. In many enzymatic reactions involving phosphate (B84403) esters, the transition state is characterized by a pentacoordinate phosphorus center. The tetrahedral geometry of the phosphonate group is a stable mimic of this high-energy transition state. By binding tightly to the enzyme's active site, a phosphonate inhibitor can effectively "lock" the enzyme in an inactive conformation, leading to potent inhibition.
Table 2: Examples of Phosphonate-Based Enzyme Inhibitors and their Target Enzymes
| Phosphonate Inhibitor | Target Enzyme | Inhibition Constant (Ki) |
| Benzylphosphonic acid derivative | Human Prostatic Acid Phosphatase | 4 nM |
| (Aminomethyl)phosphonic acid (AMPA) | Various | Varies |
| Fosfomycin | MurA | ~1 µM |
Note: This table provides examples of known phosphonate inhibitors to illustrate the potential range of activity and is not specific to this compound.
Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate the structure, reactivity, and interactions of molecules like this compound at an atomic level, offering insights that can be challenging to obtain experimentally.
Density Functional Theory (DFT) Studies on Reactivity and Structure
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. DFT studies on phosphonic acids can provide valuable information about their geometry, bond lengths, bond angles, and electronic properties such as charge distribution and molecular orbital energies. For this compound, DFT calculations could be employed to:
Predict the most stable conformation of the molecule.
Analyze the bond characteristics of the phosphonate group (P=O, P-O, and P-C bonds).
Calculate the acidity (pKa) of the phosphonic acid protons.
Investigate the reaction mechanism of its synthesis, for example, by calculating the energies of reactants, transition states, and products.
Table 3: Illustrative DFT-Calculated Properties for a Simple Phosphonic Acid (Methylphosphonic Acid)
| Property | Calculated Value |
| P=O bond length | ~1.48 Å |
| P-O bond length | ~1.56 Å |
| P-C bond length | ~1.83 Å |
| O-P-O bond angle | ~114° |
Note: This table shows typical values for a simple phosphonic acid to illustrate the type of data obtained from DFT calculations.
Molecular Modeling and Simulation for Understanding Interactions
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in understanding how this compound interacts with biological targets.
Molecular docking can be used to predict the preferred binding orientation of the molecule within the active site of a target enzyme. This involves computationally placing the ligand into the binding site and scoring the different poses based on their predicted binding affinity. Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the enzyme.
Molecular dynamics simulations provide a dynamic view of the inhibitor-enzyme complex over time. By simulating the movements of all atoms in the system, MD can:
Assess the stability of the predicted binding pose from docking.
Reveal conformational changes in the enzyme upon inhibitor binding.
Calculate the binding free energy, providing a more accurate estimate of the binding affinity.
Identify the roles of specific amino acid residues in the binding process.
These computational approaches are invaluable for rational drug design, allowing for the in-silico screening of potential inhibitors and the optimization of their structure to improve potency and selectivity.
Conformational Analysis and its Impact on Function
The three-dimensional arrangement of a molecule, its conformation, is pivotal in determining its interaction with biological targets. For this compound, a comprehensive understanding of its conformational preferences is essential to elucidating its mechanism of action and for guiding the design of more potent analogs. While direct, extensive conformational analysis studies on this compound are not widely published, valuable insights can be drawn from computational modeling and the study of related phosphonic acid and benzyloxy derivatives. nih.govresearchgate.netacs.org
Molecular modeling studies on similar phosphonic acids have shown that the phosphonic acid group is often essential for binding to the active sites of enzymes. nih.gov Its ability to act as a phosphate mimic allows it to engage in crucial hydrogen bonding and electrostatic interactions. The conformation of the linker, in this case, the ethyl group, positions the phosphonic acid for optimal interaction with its binding pocket.
Furthermore, the conformation of the benzyloxy group can significantly influence the molecule's function. The orientation of the benzyl (B1604629) ring relative to the phosphonic acid head group can impact steric and electronic interactions with a target protein. Studies on other benzyloxy derivatives have demonstrated that substitutions on the benzyl ring can dramatically alter biological activity. researchgate.netnih.gov This suggests that the spatial positioning of this group is a key determinant of function. For instance, research on a series of s-substituted benzimidazole-thioquinoline derivatives with a benzyl pendant showed that the position of substituents on the benzyl ring had a marked effect on their α-glucosidase inhibitory activity. nih.gov
In one such study, it was observed that ortho-substitution on the benzyl ring often led to a reduction in inhibitory potency, which was attributed to steric hindrance. nih.gov This highlights the importance of the conformational freedom around the benzyloxy group and how it can be constrained or altered by substituents, thereby impacting the molecule's ability to fit into a binding site.
The interplay between the flexible ethylphosphonic acid chain and the benzyloxy group likely results in a dynamic equilibrium of conformations. The biologically active conformation is the specific three-dimensional arrangement that allows for the most favorable interactions with its molecular target. Computational methods, such as molecular dynamics simulations, are powerful tools for exploring the conformational landscape of molecules like this compound and for understanding how different conformations influence their functional properties. rsc.orgrsc.org Such studies on related molecules have helped to elucidate ordering processes and the evolution of surfactant-surface interactions, which can be analogous to ligand-receptor binding. rsc.org
The following table, derived from a study on benzimidazole-thioquinoline derivatives, illustrates how substitutions on a benzyl moiety can impact inhibitory activity, providing a model for understanding the potential structure-activity relationships for this compound. nih.gov
This data underscores the principle that the specific conformation and electronic properties endowed by different substituents on a benzyl ring can profoundly affect a molecule's biological function.
Applications As Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis
Precursors for Complex Phosphorylated Biomolecules
The structural similarity of phosphonic acids to phosphoric acids allows them to serve as stable analogs of naturally occurring phosphates. The P-C bond in phosphonates is resistant to enzymatic and chemical hydrolysis compared to the P-O bond in phosphates. This stability is a highly desirable feature in the design of therapeutic agents and biological probes. [2-(Benzyloxy)ethyl]phosphonic acid, with its protected hydroxyl group, is a potential precursor for the synthesis of complex phosphorylated biomolecules such as phosphonolipids and phosphonopeptides.
The benzyl (B1604629) group is a widely used protecting group for alcohols in organic synthesis due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenolysis. beilstein-journals.org This strategy allows for the manipulation of other parts of the molecule without affecting the hydroxyl group. Once the desired molecular framework is assembled, the benzyl group can be selectively cleaved to reveal the free hydroxyl group for further functionalization or to yield the final target molecule.
While direct examples of the use of this compound in the synthesis of complex biomolecules are not extensively documented in publicly available literature, its structure is analogous to intermediates used in the synthesis of phosphonate (B1237965) analogs of glycerolipids and other ether-linked phospholipids. The general synthetic approach would involve coupling the phosphonic acid moiety with a biomolecular scaffold, followed by deprotection of the benzyl ether to reveal a terminal hydroxyl group, which could be further elaborated.
Table 1: Key Features of Benzyl Protecting Group in Phosphonate Synthesis
| Feature | Description | Relevance to this compound |
| Stability | Resistant to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. | Allows for a broad scope of chemical transformations on other parts of the molecule. |
| Cleavage | Commonly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which are generally mild conditions. beilstein-journals.org | Enables selective deprotection without affecting other sensitive functional groups. |
| Orthogonality | Can be removed under conditions that do not affect many other common protecting groups (e.g., Boc, Fmoc, silyl (B83357) ethers). | Facilitates complex, multi-step synthetic strategies. |
Role in Polymer Synthesis and Macromolecular Engineering
Phosphorus-containing polymers have garnered significant interest due to their unique properties, including flame retardancy, adhesion to metal surfaces, and biocompatibility. nih.govresearchgate.net Phosphonic acid-functionalized polymers, in particular, are explored for applications in dental adhesives, bone cements, and as scale inhibitors.
The incorporation of this compound into a polymer backbone or as a side chain could be envisioned through the polymerization of a suitably functionalized derivative, for example, a vinyl or acrylic monomer bearing the [2-(benzyloxy)ethyl]phosphonate moiety. The resulting polymer would possess latent hydroxyl functionality, which could be unmasked after polymerization by removing the benzyl protecting group. This post-polymerization modification would yield a hydrophilic polymer with reactive hydroxyl groups available for cross-linking or for the attachment of other molecules, thereby allowing for the engineering of complex macromolecular architectures.
While the direct polymerization of a this compound derivative is not prominently reported, the synthesis of various phosphonate-containing monomers and their subsequent polymerization is a well-established field. researchgate.netmdpi.com For instance, polymers containing phosphonate groups are often prepared by the radical polymerization of vinylphosphonates or (meth)acrylate monomers bearing a phosphonate ester.
Table 2: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Synthetic Strategy | Potential Properties and Applications |
| Side-chain functionalized polymer | Copolymerization of a vinyl-[2-(benzyloxy)ethyl]phosphonate monomer with other vinyl monomers. | Post-polymerization debenzylation would yield polymers with tunable hydrophilicity and sites for cross-linking or bioconjugation. |
| Graft copolymer | Grafting of this compound onto a pre-existing polymer backbone with reactive sites. | Creation of "bottle-brush" polymers with a high density of phosphonic acid and hydroxyl groups after deprotection. |
| Dendritic polymer | Use as a building block in the iterative synthesis of dendrimers. | Highly branched structures with a phosphonate core or periphery, potentially useful in drug delivery. |
Building Blocks for Bioactive Molecule Scaffolds
Phosphonic acids are recognized as important pharmacophores in medicinal chemistry, often serving as mimics of phosphate (B84403) or carboxylate groups in enzyme inhibitors. The tetrahedral geometry and charge distribution of the phosphonate group can lead to strong binding interactions with the active sites of enzymes such as proteases, phosphatases, and transferases.
This compound provides a scaffold that combines the phosphonic acid moiety with a flexible, oxygen-containing side chain. The benzyl-protected hydroxyl group offers a site for synthetic diversification. This allows for the construction of a library of compounds with varying substituents, which can then be screened for biological activity. For instance, the hydroxyl group, after deprotection, could be esterified or etherified with various moieties to explore the structure-activity relationship of potential enzyme inhibitors.
Although specific examples of bioactive scaffolds derived directly from this compound are not widely reported, the general strategy of using functionalized phosphonates as building blocks is common in drug discovery. For example, phosphonate analogs of amino acids are key components of some potent enzyme inhibitors.
Functionalization of Surfaces and Design of Hybrid Materials
The phosphonic acid group is an excellent anchoring group for the functionalization of a wide variety of metal oxide surfaces, including those of titanium dioxide (TiO₂), indium tin oxide (ITO), zinc oxide (ZnO), and aluminum oxide (Al₂O₃). acs.orgnih.govmdpi.comethz.ch The P-O-Metal bonds formed are generally strong and hydrolytically stable, leading to robust and durable surface modifications.
This compound can be used to form self-assembled monolayers (SAMs) on these surfaces. The resulting organic layer would present benzyl ethers at the interface. The presence of the benzyl group on the surface can be used in a two-step functionalization strategy. First, the phosphonic acid is anchored to the surface. Second, the benzyl group is removed to expose the hydroxyl group, which can then be used for further chemical reactions, such as the attachment of biomolecules, polymers, or other functional moieties. This approach allows for the creation of complex, multifunctional surfaces and hybrid materials.
For example, a potential application lies in the development of biosensors, where the ability to covalently attach biorecognition elements to a transducer surface is crucial. An ITO electrode could be functionalized with this compound, followed by deprotection and subsequent coupling of an enzyme or antibody to the exposed hydroxyl groups.
Table 3: Metal Oxide Surfaces Commonly Functionalized with Phosphonic Acids
| Metal Oxide | Abbreviation | Common Applications of Functionalized Surface |
| Indium Tin Oxide | ITO | Transparent conductive electrodes in displays, solar cells, and biosensors. nih.gov |
| Titanium Dioxide | TiO₂ | Photocatalysts, sensors, biomedical implants, and dye-sensitized solar cells. |
| Zinc Oxide | ZnO | UV absorbers, sensors, and components in electronic devices. mdpi.com |
| Aluminum Oxide | Al₂O₃ | Adhesion promotion, corrosion protection, and supports for catalysts. ethz.ch |
Future Research Directions and Emerging Trends in 2 Benzyloxy Ethyl Phosphonic Acid Chemistry
The compound [2-(Benzyloxy)ethyl]phosphonic acid, as a representative of the broader class of phosphonic acids, stands at the crossroads of significant advancements in organic synthesis, materials science, and computational chemistry. While its direct applications are still emerging, the unique combination of a robust phosphonic acid anchoring group and a versatile benzyloxyethyl side chain presents a fertile ground for future research. This article explores the prospective research avenues and developing trends centered on this promising molecule.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(Benzyloxy)ethyl]phosphonic acid, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves alkylation of phenolic derivatives followed by phosphonic acid functionalization. For example, alkylation of benzyl alcohol derivatives with phosphorous acid precursors (e.g., monochloroacetonitrile) under anhydrous conditions yields intermediates, which are then hydrolyzed to the final phosphonic acid . Purification often requires ion-exchange chromatography to isolate the zwitterionic form, confirmed via ³¹P NMR and mass spectrometry . Key considerations include pH control during hydrolysis and avoiding side reactions (e.g., ester cleavage).
Q. How can researchers characterize this compound’s structural and electronic properties?
- Methodological Answer : Use a combination of:
- ³¹P NMR : To confirm the phosphonic acid group (δ ≈ 15–25 ppm) and monitor hydrolysis intermediates .
- FT-IR : Peaks at ~2300 cm⁻¹ (P–O stretching) and ~1000–1100 cm⁻¹ (P=O) validate functional groups .
- Mass spectrometry (ESI-MS) : To verify molecular weight and detect impurities.
- X-ray crystallography : For resolving conformational isomers, especially if the compound exhibits syn/anti orientation of substituents .
Q. What are the stability considerations for this compound under experimental conditions?
- Methodological Answer :
- Hydrolytic stability : The benzyloxy group may hydrolyze under strong acidic/basic conditions. Use buffered solutions (pH 4–8) for long-term storage .
- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures.
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photoactivity .
Advanced Research Questions
Q. How does this compound interact with biological systems, and what structural features drive its activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against phosphatases or proteases, as phosphonic acids mimic phosphate transition states. For example, measure IC₅₀ values using fluorogenic substrates .
- Molecular docking : Compare binding affinity with natural substrates using software like AutoDock. Focus on the benzyloxy group’s role in hydrophobic interactions .
- Structure-activity relationships (SAR) : Modify the benzyloxy chain length and test activity to identify critical moieties .
Q. What experimental strategies can elucidate the metal-ion complexation behavior of this compound?
- Methodological Answer :
- Potentiometric titrations : Determine stability constants (log K) with metals like Ca²⁺ or Fe³⁺ in aqueous solutions .
- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer bands.
- EPR spectroscopy : Detect paramagnetic complexes (e.g., with Cu²⁺).
- Computational modeling : Use DFT to predict coordination geometries .
Q. How can researchers analyze degradation pathways of this compound in environmental or biological matrices?
- Methodological Answer :
- Hydrolysis studies : Use LC-MS to identify breakdown products (e.g., benzyl alcohol, phosphoric acid) under varying pH and temperature .
- Radiolabeling : Track ³²P-labeled compound degradation in simulated biological fluids.
- Microbial assays : Incubate with soil or bacterial cultures to assess biodegradation pathways .
Q. What advanced techniques resolve conformational dynamics of this compound in solution?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
